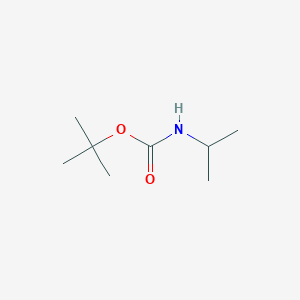

tert-butyl N-(propan-2-yl)carbamate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(propan-2-yl)carbamate can be synthesized through the reaction of isopropylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tert-butyl N-propan-2-ylcarbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isopropylamine and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.

Hydrolysis: The major products are isopropylamine and tert-butyl alcohol.

Scientific Research Applications

tert-butyl N-(propan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-propan-2-ylcarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the isopropyl group.

Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional dihydroxypropyl group.

Uniqueness

tert-butyl N-(propan-2-yl)carbamate is unique due to its specific combination of tert-butyl and isopropyl groups, which provide distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis .

Biological Activity

Tert-butyl N-(propan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure includes a tert-butyl group and a propan-2-yl moiety, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C₉H₁₉N₁O₂

- Molecular Weight : Approximately 171.26 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate functional group.

This compound primarily acts as an inhibitor of specific enzymes and receptors. Its biological activity can be attributed to the following mechanisms:

- Receptor Modulation : The compound selectively interacts with β2-adrenergic receptors, which are crucial in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This selectivity minimizes cardiovascular side effects typically associated with non-selective β-blockers.

- Enzyme Inhibition : Studies have shown that carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

-

Respiratory Therapy Application :

- A study investigated the compound's effects on airway responsiveness in animal models of asthma. Results indicated significant bronchodilation effects without notable cardiovascular side effects, supporting its potential as a safer alternative to traditional β-blockers.

- Neuropharmacological Research :

- Antimicrobial Activity :

Properties

IUPAC Name |

tert-butyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZNGUHKPPRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408241 | |

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51170-55-9 | |

| Record name | 1,1-Dimethylethyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51170-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.